molecular formula C19H33N3O4 B4056198 N-{2-[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]ethyl}acetamide

N-{2-[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]ethyl}acetamide

Cat. No.: B4056198
M. Wt: 367.5 g/mol
InChI Key: DBLAHXGESDMTGH-UHFFFAOYSA-N
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Description

N-{2-[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]ethyl}acetamide is a useful research compound. Its molecular formula is C19H33N3O4 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.24710654 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer properties through molecular docking studies targeting the VEGFr receptor. Its crystal structure was solved using direct methods, showcasing intermolecular H-bonds and intramolecular interactions that could play a role in its biological activity (Sharma et al., 2018).

Glycolipid Analysis

A method has been developed for the gas chromatography-mass spectrometric identification of partially methylated aminosugars, applied to analyze aminosugar linkages in glycolipids of rabbit erythrocytes and Forssman antigen. This technique provides insights into the structural details of these biological molecules (Stellner, Saito, & Hakomori, 1973).

Dinuclear Entities with Heptadentate Ligands

Research on dinuclear oxophenoxovanadates incorporating N4O3-coordinating heptadentate ligands has synthesized entities with potential implications in bioinorganic chemistry and catalysis. Their structures were characterized by X-ray crystallography, IR, UV-vis, and NMR measurements, showing two indistinguishable vanadium atoms in mixed-valence complexes (Mondal et al., 2005).

Coordination Complexes with Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the development of Co(II) and Cu(II) coordination complexes. These complexes, analyzed through single crystal X-ray crystallography, display significant antioxidant activity, which is pertinent to medicinal chemistry and pharmacology (Chkirate et al., 2019).

Chemoselective Acetylation for Antimalarial Drugs

A study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for the synthesis of antimalarial drugs showcases innovative methodologies in drug development. This research highlights the potential of employing immobilized lipase for acetylation, providing a green and efficient approach to synthesizing pharmaceutical intermediates (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-[2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-14(2)22(4)12-17(24)13-26-18-7-6-16(10-19(18)25-5)11-20-8-9-21-15(3)23/h6-7,10,14,17,20,24H,8-9,11-13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLAHXGESDMTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(COC1=C(C=C(C=C1)CNCCNC(=O)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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